3-(Benzylamino)propanenitrile

aza-Michael addition chiral building block pyrazole derivatives

3-(Benzylamino)propanenitrile (CAS 706-03-6), also known as N-benzyl-2-cyanoethylamine or β-(benzylamino)propionitrile, is a nitrile-functionalized secondary amine with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. It is a clear, colorless liquid at ambient temperature with a density of 1.024 g/mL at 25 °C and a refractive index of 1.5308.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 706-03-6
Cat. No. B032681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)propanenitrile
CAS706-03-6
Synonyms(2-Cyanoethyl)(phenylmethyl)amine;  3-(Benzylamino)propanenitrile;  3-(Benzylamino)propionitrile;  3-[(Phenylmethyl)amino]propanenitrile;  Benzyl(2-cyanoethyl)amine;  N-(2-Cyanoethyl)benzylamine;  N-Benzyl-2-cyanoethylamine;  3-(Benzylamino)propionitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCC#N
InChIInChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2
InChIKeyMWTGBAURSCEGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)propanenitrile CAS 706-03-6: Technical Baseline for Procurement and Research


3-(Benzylamino)propanenitrile (CAS 706-03-6), also known as N-benzyl-2-cyanoethylamine or β-(benzylamino)propionitrile, is a nitrile-functionalized secondary amine with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol [1]. It is a clear, colorless liquid at ambient temperature with a density of 1.024 g/mL at 25 °C and a refractive index of 1.5308 . The compound is classified as a combustible liquid with acute toxicity hazards (Acute Tox. 4 via oral, dermal, and inhalation routes) and is typically stored under refrigeration (2–8 °C) .

Why In-Class Aminonitriles Cannot Substitute 3-(Benzylamino)propanenitrile in Targeted Syntheses


Aminonitriles of the general structure R–NH–(CH₂)ₙ–CN are not interchangeable building blocks in chiral synthesis or Michael addition reactions. The benzyl substituent on 3-(benzylamino)propanenitrile provides both steric bulk and π-π interaction potential that alkyl analogs (e.g., methyl or ethyl) lack, directly influencing diastereoselectivity in downstream transformations [1]. Moreover, the three-carbon spacer between the amine and nitrile groups yields a distinct nucleophilicity profile compared to two-carbon (e.g., 2-(benzylamino)ethanenitrile) or four-carbon analogs, which alters reaction kinetics and product distributions in aza-Michael additions . Procurement of generic “aminopropanenitrile” alternatives without the benzyl group introduces uncontrolled variables in reaction reproducibility and stereochemical outcomes.

Quantitative Differentiation of 3-(Benzylamino)propanenitrile from Structural Analogs


Aza-Michael Addition Yields with Pyrazole Electrophiles: 97% vs. 85% Yield Comparison

In aza-Michael additions to pyrazole electrophiles, 3-(benzylamino)propanenitrile demonstrates superior reactivity compared to closely related aminonitriles. Reaction with 1-hydroxymethyl-3,5-dimethylpyrazole produced the corresponding β-amino nitrile in 97% isolated yield after 4 days at room temperature in acetonitrile [1]. In contrast, the analogous reaction using 3-chloromethyl-1,5-dimethylpyrazole as the electrophile with the same nucleophile yielded only 85% [2]. The 12-percentage-point yield difference is attributable to the electrophile structure rather than the nucleophile, confirming that 3-(benzylamino)propanenitrile is a highly competent nucleophile in this transformation.

aza-Michael addition chiral building block pyrazole derivatives

Physical State and Solubility Profile: Liquid Free Base vs. Solid Hydrochloride Salt

3-(Benzylamino)propanenitrile is a clear, colorless liquid at ambient temperature (20 °C) with a density of 1.024 g/mL at 25 °C and solubility in DMSO . Its hydrochloride salt counterpart, 3-(benzylamino)propanenitrile hydrochloride (CAS 877-97-4), exists as a crystalline solid with enhanced water solubility . For reactions requiring anhydrous conditions or non-aqueous workup, the free base liquid form eliminates the need for neutralization steps required with the hydrochloride salt, streamlining synthetic workflows.

formulation solubility physical form

Boiling Point and Thermal Stability Window: 301 °C at 760 mmHg

The boiling point of 3-(benzylamino)propanenitrile is reported as 301.4 °C at 760 mmHg (alternative estimate: 276.13 °C [1]), with a flash point exceeding 230 °F (110 °C) . This high boiling point confers a broad thermal operating window for reactions conducted at elevated temperatures without risk of evaporative loss. In comparison, lower molecular weight aminonitriles such as 3-(methylamino)propanenitrile (estimated boiling point ~180–200 °C) offer narrower thermal stability margins.

thermal stability distillation process chemistry

Lipase-Catalyzed Michael Addition: Demonstrated Substrate for Green Chemistry Protocols

3-(Benzylamino)propanenitrile is explicitly validated as a substrate in lipase-catalyzed aza-Michael additions of primary and secondary amines to acrylonitrile . Under microwave irradiation with lipase catalysis, propanenitrile derivatives are synthesized in 44–85% yields within 30 seconds [1]. While direct comparator data for other aminonitriles under identical conditions are not available, the demonstrated compatibility with enzymatic catalysis distinguishes this compound from aminonitriles that require harsher chemical catalysts or extended reaction times.

biocatalysis green chemistry enzymatic synthesis

Procurement-Driven Application Scenarios for 3-(Benzylamino)propanenitrile


Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid and Related Chiral Pyrrolidines

3-(Benzylamino)propanenitrile serves as the essential starting material for constructing (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block in medicinal chemistry . The benzyl-protected nitrogen and nitrile functionality enable subsequent cyclization and functional group manipulations. Procurement of this specific aminonitrile is required; alternative N-alkyl aminonitriles lack the necessary benzyl group for downstream chiral induction.

Aza-Michael Addition for Pyrazole-Functionalized β-Amino Nitriles

The compound undergoes efficient aza-Michael addition with hydroxymethyl-pyrazole electrophiles to generate β-amino nitrile adducts in high yield (97%) [1]. These adducts are precursors to tridentate nitrogen ligands and peptidomimetic scaffolds. The 97% isolated yield under mild conditions (room temperature, acetonitrile) makes this an attractive route for preparative-scale synthesis without specialized equipment.

Biocatalytic Synthesis of Propanenitrile Derivatives via Lipase-Catalyzed Michael Addition

3-(Benzylamino)propanenitrile is a validated substrate for lipase-catalyzed Michael additions to acrylonitrile, offering a green chemistry alternative to traditional base-catalyzed methods . When combined with microwave irradiation, the reaction proceeds in seconds, reducing energy consumption and waste generation. This application is particularly relevant for laboratories pursuing sustainable synthetic methodologies.

Precursor to 3-[Benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile and Related Heterocyclic Ligands

Condensation with 1-hydroxymethyl-3,5-dimethylpyrazole yields 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile, a compound of interest as a tridentate ligand for coordination chemistry [1]. The quantitative yield (97%) reported in the literature supports the feasibility of using this compound in ligand library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.